

# A Comparative Meta-Analysis of Clinical Trials Targeting GD2 in Neuroblastoma

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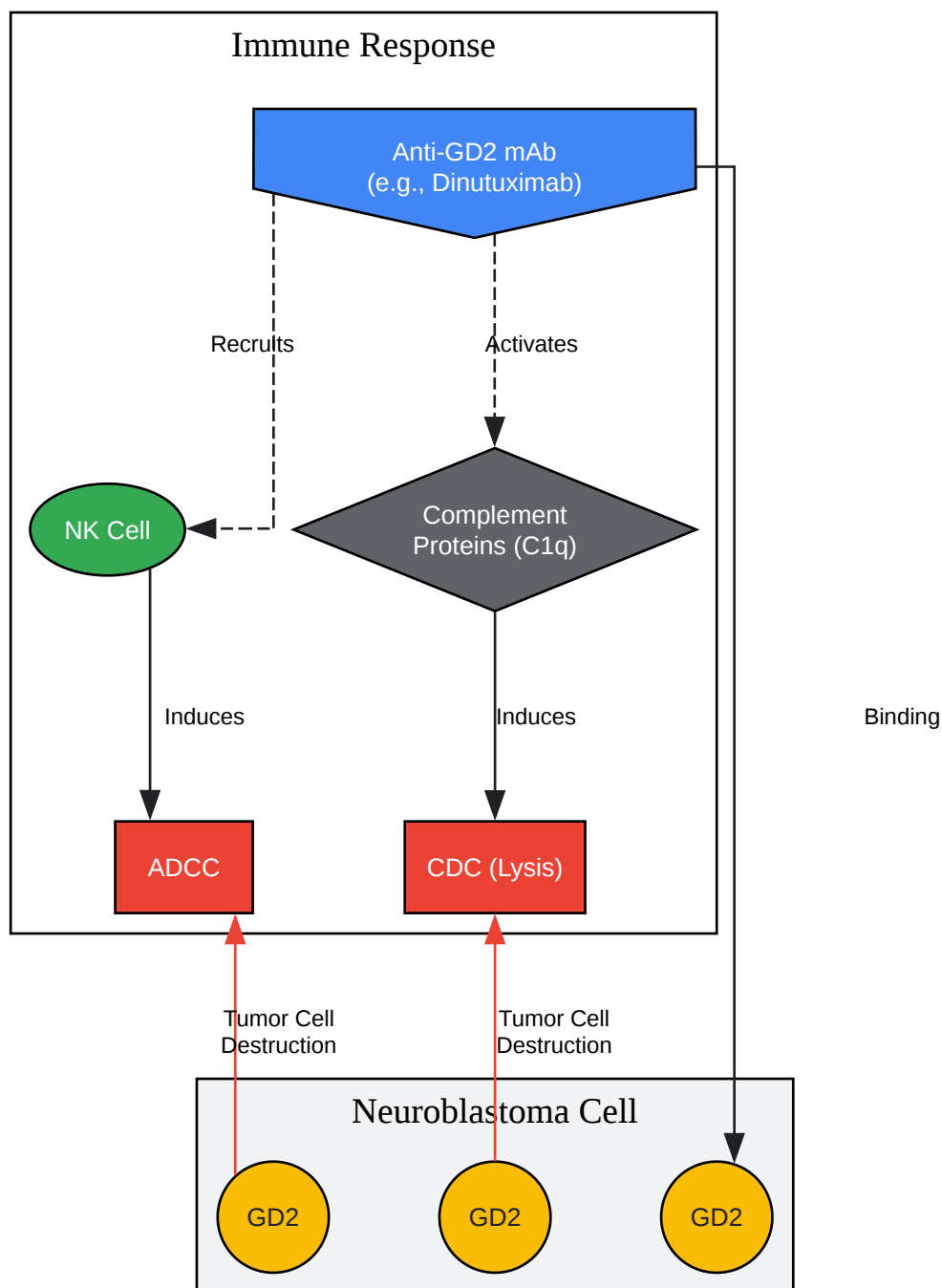
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The landscape of high-risk neuroblastoma treatment has been significantly reshaped by the advent of immunotherapies targeting the disialoganglioside GD2, a glycolipid antigen highly expressed on neuroblastoma cells.[1][2] This guide provides a comparative analysis of key clinical trials for various anti-GD2 therapeutic modalities, including monoclonal antibodies and chimeric antigen receptor (CAR) T-cell therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance and methodologies.

## Mechanism of Action: Anti-GD2 Monoclonal Antibodies

Anti-GD2 monoclonal antibodies (mAbs) primarily function by identifying and binding to GD2 antigens on the surface of neuroblastoma cells. This binding initiates a dual-pronged attack by the immune system. Firstly, it triggers Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), where immune effector cells, such as Natural Killer (NK) cells, are recruited to destroy the tumor cell. Secondly, it can activate the complement cascade, leading to Complement-Dependent Cytotoxicity (CDC), which results in the formation of a pore in the tumor cell membrane and subsequent lysis.[2]



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Fig. 1: Mechanism of Anti-GD2 Monoclonal Antibodies.

## Comparison of Anti-GD2 Monoclonal Antibodies

The primary anti-GD2 monoclonal antibodies used in clinical practice are dinutuximab, dinutuximab beta, and naxitamab. While all target the same antigen, they differ in their

manufacturing and, in some cases, clinical application and associated cytokine support.

**Table 1: Efficacy of Anti-GD2 Antibodies in Newly Diagnosed High-Risk Neuroblastoma (Maintenance Therapy)**

Clinical Trial	Therapeutic Agent	Comparison Arm	N	2-Year EFS	5-Year EFS	2-Year OS	5-Year OS	Citation(s)
COG ANBL0032	Dinutuximab + Cytokines <sup>1</sup> + Isotretinoin	Isotretinoin	226	66%	56.6%	86%	73.2%	[1][2][3]
(vs. 46%)	(vs. 46.1%)	(vs. 75%)	(vs. 56.6%)					
SIOPE N HR-NBL1	Dinutuximab + Beta	Dinutuximab + Beta + IL-2	-	-	>55% <sup>2</sup>	-	>60%	[4][5]
Meta-Analyses	Dinutuximab	Single Arm	2214	-	61% (3-yr)	-	69% (3-yr)	[6]

<sup>1</sup>Cytokines used were Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-2 (IL-2). <sup>2</sup>The addition of subcutaneous IL-2 did not improve EFS or OS but increased toxicity.[4]

**Table 2: Efficacy of Anti-GD2 Antibodies in Relapsed/Refractory (R/R) Neuroblastoma**

Therapeutic Agent	Clinical Trial(s)	Patient Population	N	Overall Response Rate (ORR)	Complete Response (CR)	Survival Outcomes	Citation(s)
Naxitamab + GM-CSF	Study 201 / 230	R/R in bone/bone marrow	52	50%	38%	1-Year OS: 93%	[7][8]
HITS (Phase 2)	Heavily pre-treated R/R	90	30.6% <sup>1</sup>	26%	-	[9]	
Dinutuximab Beta	Indirect Comparison	R/R in bone/bone marrow	77	60.1%	-	Significantly extended PFS vs. Naxitamab (HR: 0.47)	[7]
Dinutuximab + Chemo <sup>2</sup>	COG Phase II	Relapsed /Refractory	-	53%	-	-	[10]

<sup>1</sup>ORR in the overall study population, which was heavily pre-treated, was 64%.[9]

<sup>2</sup>Chemotherapy consisted of irinotecan and temozolomide.

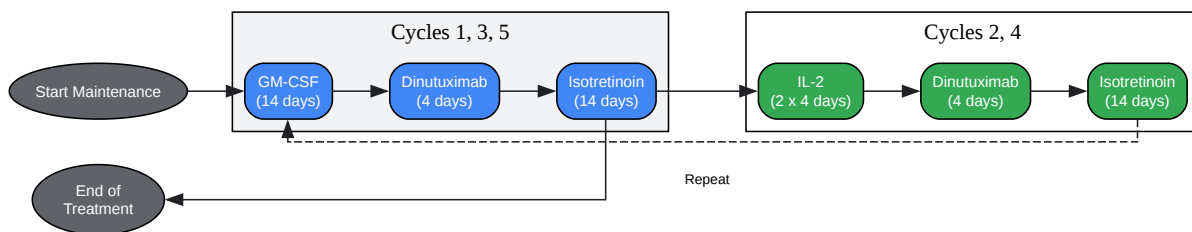
## Experimental Protocols: Key Methodologies

### COG ANBL0032 Maintenance Therapy Protocol

This landmark Phase III trial established the benefit of anti-GD2 immunotherapy in the maintenance setting for high-risk neuroblastoma.[3]

- Patient Population: Children with high-risk neuroblastoma who had achieved at least a partial response to induction therapy and completed consolidation with myeloablative chemotherapy and autologous stem cell transplant.[3]

- Experimental Arm: Patients received five cycles of immunotherapy. Each 28-day cycle consisted of:
  - Dinutuximab: 17.5 mg/m<sup>2</sup>/day as a 10-20 hour intravenous infusion for 4 consecutive days (Days 4-7 of cycles 1, 3, 5 and Days 8-11 of cycles 2, 4).
  - GM-CSF: 250 µg/m<sup>2</sup>/day subcutaneously for 14 days before the dinutuximab infusion in cycles 1, 3, and 5.
  - Interleukin-2 (IL-2): 6 x 10<sup>6</sup> IU/m<sup>2</sup>/day as a continuous intravenous infusion for 4 days, for two 4-day courses in cycles 2 and 4.
  - Isotretinoin (13-cis-retinoic acid): 160 mg/m<sup>2</sup>/day orally for 14 days, repeated in each of the 5 cycles.[2][3]
- Control Arm: Patients received six cycles of standard therapy with isotretinoin alone.[3]
- Endpoints: The primary endpoint was event-free survival (EFS), with overall survival (OS) as a key secondary endpoint.[3]

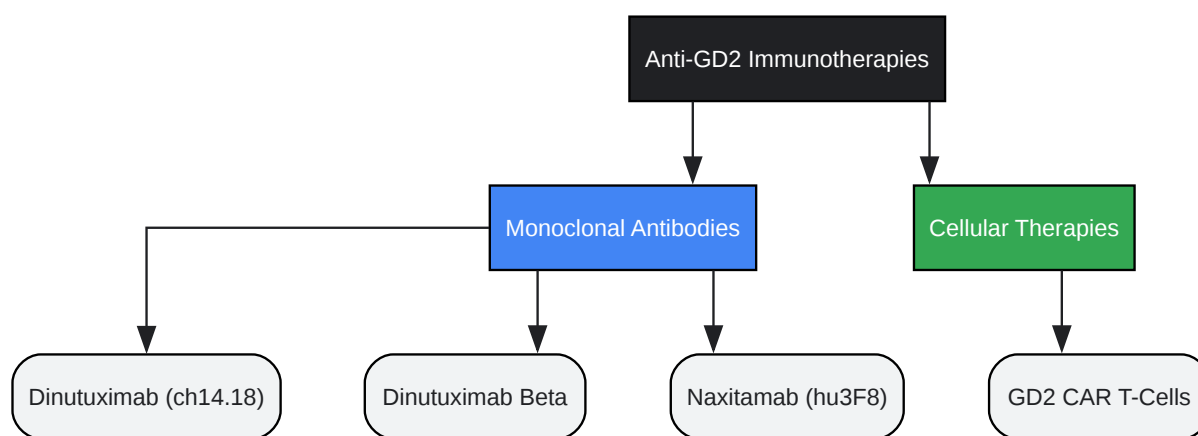


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Fig. 2: Simplified workflow for COG ANBL0032 immunotherapy cycles.

## Cellular Immunotherapies: GD2-Targeting CAR T-Cells

A newer frontier in targeting GD2 involves genetically engineering a patient's own T-cells to express a chimeric antigen receptor (CAR) that recognizes GD2. This approach, known as GD2 CAR T-cell therapy, enables a direct and potent T-cell-mediated attack on neuroblastoma cells, independent of the patient's endogenous immune cell function.



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Fig. 3: Overview of GD2-Targeting Therapeutic Modalities.

### Table 3: Efficacy of GD2 CAR T-Cell Therapy in Relapsed/Refractory Neuroblastoma

Clinical Trial	Therapeutic Agent	N	Overall Response Rate (ORR)	Complete Response (CR)	3-Year EFS	3-Year OS	Citation (s)
Phase I/II	GD2-CART01	27	63%	33%	36%	60%	[11][12]
Expanded Cohort	GD2-CART01	54	66%	37%	53% (5-yr) <sup>1</sup>	68% (5-yr) <sup>1</sup>	[13][14]
Long-Term F/U	1st Gen. GD2 CAR-T	11	27% (Sustained CR)	18% (Sustained CR)	-	-	[15]

<sup>1</sup>Data for patients with low disease burden at the time of treatment.

## GD2-CART01 Phase I/II Protocol

- Patient Population: Patients aged 1 to 25 years with relapsed or refractory high-risk neuroblastoma.[12]
- Methodology:
  - Leukapheresis: Patient's T-cells were collected from their blood.
  - Transduction: T-cells were genetically modified using a lentiviral vector to express a third-generation CAR targeting GD2. The construct included CD28 and 4-1BB costimulatory domains to enhance T-cell activation and persistence.[12]
  - Expansion: The engineered CAR T-cells were expanded in the lab to reach a therapeutic dose.
  - Lymphodepletion: Patients received conditioning chemotherapy (e.g., fludarabine and cyclophosphamide) to deplete existing lymphocytes, creating a more favorable environment for the infused CAR T-cells.
  - Infusion: Patients received an infusion of GD2-CART01. The recommended Phase II dose was determined to be  $10 \times 10^6$  CAR-positive T cells per kg.[11]
- Endpoints and Safety: The primary endpoints were safety and maximum tolerated dose. Efficacy endpoints included ORR, EFS, and OS. Patients were monitored closely for toxicities, primarily cytokine-release syndrome (CRS) and neurotoxicity.[11]

## Conclusion

Immunotherapy targeting GD2 has unequivocally improved survival outcomes for patients with high-risk neuroblastoma. The COG ANBL0032 trial established dinutuximab-based immunotherapy as the standard of care in the post-consolidation setting, significantly enhancing both EFS and OS.[3][16] Subsequent studies with dinutuximab beta and naxitamab have expanded the therapeutic options, particularly for the relapsed/refractory population.[7] The emergence of GD2 CAR T-cell therapy offers a promising and potent alternative for

patients with heavily pre-treated disease, demonstrating high response rates and the potential for durable remissions.[11][14] Ongoing research continues to explore ways to enhance the efficacy of these treatments, for instance by combining them with chemotherapy or other immunomodulatory agents, and to mitigate their associated toxicities, such as the severe pain often associated with anti-GD2 antibody infusions.[4][10] This comparative guide highlights the significant progress made and provides a framework for evaluating the current and future landscape of GD2-targeted therapies.

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